molecular formula C9H5F3N2O2 B1202697 6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione CAS No. 55687-31-5

6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B1202697
CAS No.: 55687-31-5
M. Wt: 230.14 g/mol
InChI Key: BQNVOJRAHONGMT-UHFFFAOYSA-N
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Description

6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione is a chemical compound characterized by the presence of a trifluoromethyl group attached to a quinoxaline ring

Scientific Research Applications

6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:

Safety and Hazards

The safety and hazards associated with trifluoromethylated compounds can vary depending on the specific compound. It’s important to refer to the safety data sheet (SDS) for specific information .

Future Directions

The development of trifluoromethylated compounds is an active area of research, with potential applications in various fields including agrochemicals, pharmaceuticals, and functional materials . It is expected that many novel applications of trifluoromethylated compounds will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of quinoxaline derivatives with trifluoromethylating agents such as trifluoromethyltrimethylsilane in the presence of a catalyst like copper(I) iodide . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific quinoxaline ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

6-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-2-5-6(3-4)14-8(16)7(15)13-5/h1-3H,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNVOJRAHONGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204206
Record name Lilly 72525
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55687-31-5
Record name 1,4-Dihydro-6-(trifluoromethyl)-2,3-quinoxalinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55687-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lilly 72525
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055687315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lilly 72525
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LILLY-72525
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2J6F4YVI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-Trifluoromethyl-o-phenylenediamine (8.0 grams) was added to 80 ml. of ethyl oxalate and the resulting mixture was heated to reflux and refluxed for two hours. A precipitate formed during this period. The reaction mixture was then cooled to room temperature and filtered to separate the precipitate, m.p. 344°-346°C. (dec.) The product was identified as the expected 6-trifluoromethyl- 2(1H), 3(4H)-quinoxalinedione, by IR, TLC, NMR, and microanalysis.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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